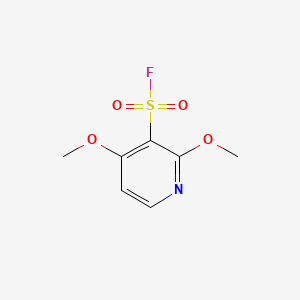
5-Cyclopropyl-2,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-2,4-difluoroaniline is an organic compound with the molecular formula C9H9F2N It is a derivative of aniline, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by fluorine atoms, and a cyclopropyl group is attached to the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2,4-difluoroaniline typically involves the following steps:
Cyclopropylation: The intermediate 2,4-difluoro-5-chloronitrobenzene is then subjected to a cyclopropylation reaction, where a cyclopropyl group is introduced at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and phase-transfer catalysts can enhance the efficiency and yield of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-2,4-difluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with catalysts like Pd/C or Raney nickel.
Coupling: Boronic acids or esters with palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
5-Cyclopropyl-2,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoroaniline: Lacks the cyclopropyl group, making it less sterically hindered and potentially less bioactive.
3,5-Difluoroaniline: Has fluorine atoms at different positions, leading to different chemical and biological properties.
Uniqueness
5-Cyclopropyl-2,4-difluoroaniline is unique due to the presence of the cyclopropyl group, which can enhance its stability and bioactivity compared to other difluoroaniline derivatives .
Propriétés
Formule moléculaire |
C9H9F2N |
|---|---|
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
5-cyclopropyl-2,4-difluoroaniline |
InChI |
InChI=1S/C9H9F2N/c10-7-4-8(11)9(12)3-6(7)5-1-2-5/h3-5H,1-2,12H2 |
Clé InChI |
NGJJYLBUBVNTHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)



![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)


![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

